molecular formula C11H11IN2O B2634853 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide CAS No. 52214-58-1

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

Cat. No. B2634853
CAS RN: 52214-58-1
M. Wt: 314.126
InChI Key: CYUWGYNNDYNSMV-UHFFFAOYSA-N
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Description

“2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide” is a chemical compound with the molecular formula C11H11IN2O and a molecular weight of 314.12 . It is a type of isoquinolinium salt .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the NaIO4-mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .


Chemical Reactions Analysis

The iodination/amidation reaction of N-alkyl quinolinium iodide salts has been developed. This cascade process provides an efficient way to rapidly synthesize 3-iodo-N-alkyl quinolinones with high regioselectivity and good functional group tolerance .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide is related to the field of heterocyclic compound synthesis. Hall and Taurins (1966) synthesized Thiazolo[4,5-c]isoquinoline, a new heterocyclic ring system, from 3-aminoisoquinoline (Hall & Taurins, 1966). This shows the potential for using related compounds in synthesizing novel heterocyclic structures.

Copper-Catalyzed Functionalization

Donthiri et al. (2014) reported the copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization of pyridines and isoquinolines for synthesizing imidazo heterocycles (Donthiri et al., 2014). This illustrates the utility of isoquinoline derivatives in copper-catalyzed chemical reactions.

Synthesis of Luminescent Complexes

Liang et al. (2017) described the synthesis of mononuclear CuI iodide complexes with isoquinoline derivatives, demonstrating applications in creating luminescent materials (Liang et al., 2017).

Generation of Isoquinoline Derivatives

Song et al. (2014) generated 1-amino-isoquinoline-N-oxides through a tandem reaction involving isoquinoline derivatives, demonstrating the potential for synthesizing complex organic structures (Song et al., 2014).

Novel Rearrangements in Organic Synthesis

Terenin et al. (2011) studied the reactions of isoquinolinium salts, indicating the role of isoquinoline derivatives in novel organic rearrangements (Terenin et al., 2011).

Synthesis of Imidazolo Heterocycles

Katritzky et al. (2000) synthesized imidazolo heterocycles from isoquinoline derivatives, highlighting their utility in creating diverse organic compounds (Katritzky et al., 2000).

properties

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.HI/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWGYNNDYNSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-2-oxoethyl)isoquinolin-2-ium iodide

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